

Confirming the Structure of 2-Methoxyadamantane Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Methoxyadamantane

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This guide provides a comparative analysis of experimental data used to confirm the structure of **2-methoxyadamantane** and its derivatives. Due to the limited availability of published, comprehensive experimental data for **2-methoxyadamantane** itself, this guide leverages data from structurally similar adamantane derivatives to provide a robust framework for structural confirmation. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Data Presentation: Comparative Spectroscopic and Crystallographic Data

The following tables summarize key quantitative data from related adamantane derivatives to infer the expected values for **2-methoxyadamantane**.

Table 1: Comparative ^1H NMR Chemical Shift Data (ppm)

Compound	H-2	Protons on Carbons Adjacent to C-2	Other Adamantane Protons	Reference
2-Adamantanol	3.65	~2.06	1.37 - 1.74	[1]
2-Methoxyadamantane (Predicted)	~3.5-3.8	~1.9-2.2	~1.5-1.9	-

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)

Compound	C-2	Carbons Adjacent to C-2	Other Adamantane Carbons	Reference
2-Methyladamantane	38.9	38.1, 28.4	38.1, 28.4, 18.9 (CH3)	[2]
2-Hydroxy-2-methyladamantane	72.9	34.9, 27.2	34.9, 27.2, 21.3 (CH3)	[3]
2-Methoxyadamantane (Predicted)	~75-80	~35-40	~27-38	-

Table 3: Key Mass Spectrometry Fragmentation Data

Compound/Fragment	Key m/z values	Interpretation	Reference
2-Substituted Adamantanes	[M-HX] ⁺	Loss of the substituent and a hydrogen atom	[4]
General Ethers	M-31	Loss of a methoxy group ($\bullet\text{OCH}_3$)	[5][6]
Adamantane Core	135, 93, 79	Characteristic adamantyl cation fragments	[4]
2-Methoxyadamantane (Predicted)	166 (M ⁺), 135, 93	Molecular ion, loss of $\bullet\text{OCH}_3$, adamantyl cation	-

Table 4: Comparative X-ray Crystallography Data

Compound	Crystal System	Space Group	Key Lattice Parameters	Reference
Adamantane	Cubic	Fm-3m	a = 9.426 Å	Not found in search results
5-chloromethyl-4-oxahomoadamantan-5-ol	Monoclinic	P2 ₁ /c	a=6.464 Å, b=12.927 Å, c=12.537 Å, β=91.56°	Not found in search results
2-Methoxyadamantane (Predicted)	Likely Monoclinic or Orthorhombic	-	-	-

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are generalized based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the **2-methoxyadamantane** derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Parameters: A standard proton experiment is performed with a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Parameters: A proton-decoupled carbon experiment is performed with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

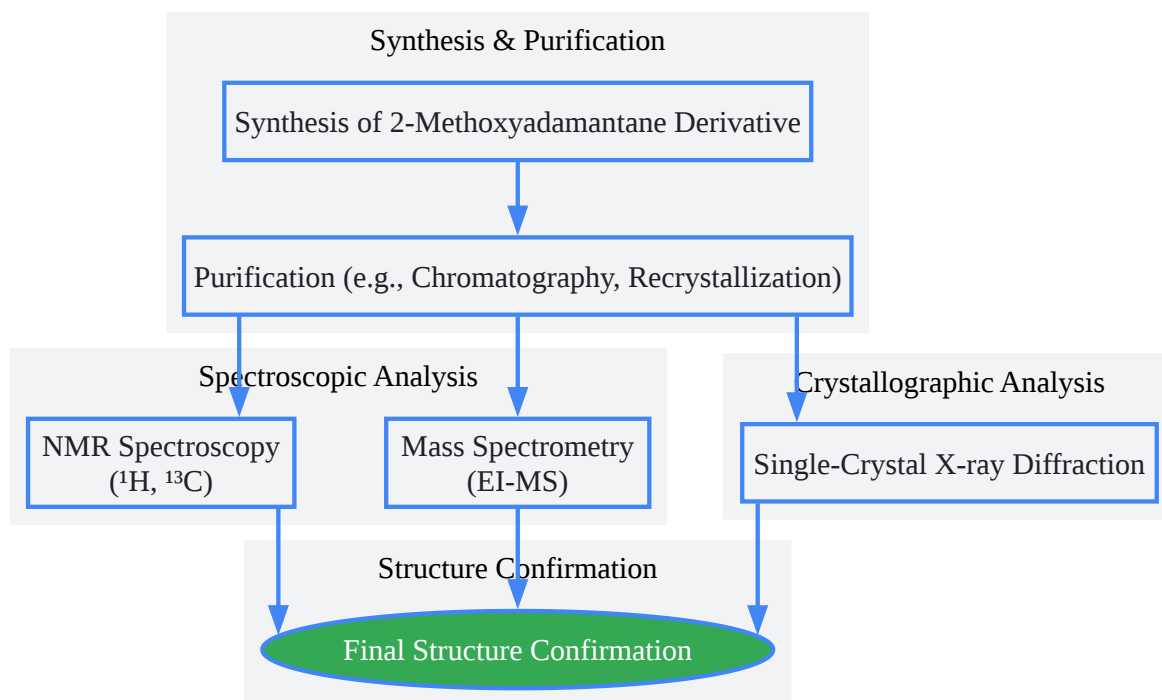
- Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is typically used for adamantane derivatives to induce fragmentation.
- Analysis:
 - Instrument: A quadrupole or time-of-flight (TOF) mass analyzer.
 - Parameters: For EI, an electron energy of 70 eV is standard. The mass-to-charge ratio (m/z) of the resulting ions is scanned over a range of approximately 40-400 amu. The resulting mass spectrum shows the molecular ion (M⁺) and various fragment ions.

Single-Crystal X-ray Diffraction

- Crystal Growth: Single crystals of the **2-methoxyadamantane** derivative are grown by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).
- Data Collection:
 - Instrument: A single-crystal X-ray diffractometer equipped with a Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation source.
 - Parameters: Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected using a series of ω and ϕ scans.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

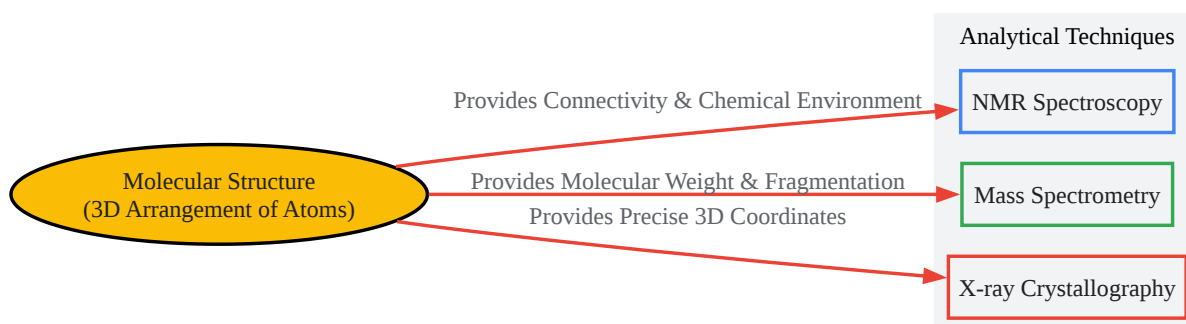
Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical flow of experiments for structure confirmation and the relationships between the different analytical techniques.



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Caption: Experimental workflow for the synthesis and structural confirmation of **2-methoxyadamantane** derivatives.



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Caption: Logical relationships between analytical techniques and the molecular structure they elucidate.

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